molecular formula C11H15O4P B14710341 Methyl 3-[methoxy(phenyl)phosphoryl]propanoate CAS No. 14576-53-5

Methyl 3-[methoxy(phenyl)phosphoryl]propanoate

Cat. No.: B14710341
CAS No.: 14576-53-5
M. Wt: 242.21 g/mol
InChI Key: SKTDRCXOWJEYFA-UHFFFAOYSA-N
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Description

Methyl 3-[methoxy(phenyl)phosphoryl]propanoate is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and a phosphoryl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[methoxy(phenyl)phosphoryl]propanoate typically involves the reaction of methyl 3-bromopropanoate with methoxyphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[methoxy(phenyl)phosphoryl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

Methyl 3-[methoxy(phenyl)phosphoryl]propanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-[methoxy(phenyl)phosphoryl]propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methoxy and phenyl groups contribute to the compound’s overall hydrophobicity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxypropionate: Similar in structure but lacks the phenyl and phosphoryl groups.

    Methyl 3-phenylpropionate: Contains a phenyl group but lacks the methoxy and phosphoryl groups.

    Methyl 3-methoxypropanoate: Similar backbone but lacks the phenyl and phosphoryl groups.

Uniqueness

Methyl 3-[methoxy(phenyl)phosphoryl]propanoate is unique due to the presence of both methoxy and phosphoryl groups attached to a phenyl-substituted propanoate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

14576-53-5

Molecular Formula

C11H15O4P

Molecular Weight

242.21 g/mol

IUPAC Name

methyl 3-[methoxy(phenyl)phosphoryl]propanoate

InChI

InChI=1S/C11H15O4P/c1-14-11(12)8-9-16(13,15-2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

SKTDRCXOWJEYFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCP(=O)(C1=CC=CC=C1)OC

Origin of Product

United States

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